trans-2-Methoxy-N-methylcyclobutan-1-amine hcl

Stereochemistry Diastereomer Comparison Drug Design

trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a chiral, stereochemically defined cyclobutane derivative characterized by a trans arrangement of the 2-methoxy and 1-N-methylamine substituents on a strained four-membered ring. As a disubstituted cyclobutylamine secondary amine hydrochloride salt (C₆H₁₄ClNO, MW 151.64), it belongs to a class of compounds valued in medicinal chemistry as sp³-rich building blocks for fragment-based drug discovery, where the rigid cyclobutane scaffold serves as a bioisostere for aryl, heterocyclic, or acyclic moieties.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Cat. No. B7451642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Methoxy-N-methylcyclobutan-1-amine hcl
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCNC1CCC1OC.Cl
InChIInChI=1S/C6H13NO.ClH/c1-7-5-3-4-6(5)8-2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
InChIKeyRRTIRTUGQVRYTQ-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing trans-2-Methoxy-N-methylcyclobutan-1-amine HCl: A Stereochemically Defined Cyclobutylamine Building Block


trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a chiral, stereochemically defined cyclobutane derivative characterized by a trans arrangement of the 2-methoxy and 1-N-methylamine substituents on a strained four-membered ring. As a disubstituted cyclobutylamine secondary amine hydrochloride salt (C₆H₁₄ClNO, MW 151.64), it belongs to a class of compounds valued in medicinal chemistry as sp³-rich building blocks for fragment-based drug discovery, where the rigid cyclobutane scaffold serves as a bioisostere for aryl, heterocyclic, or acyclic moieties [1]. The compound is cataloged under multiple CAS numbers including 2092513-26-1 (free base), 2885995-21-9 (trans HCl salt), and 2126161-02-0 (mixed stereochemistry HCl), and is supplied by vendors such as Chemspace, Fisher Scientific, and American Elements at purities up to 97% for research and pharmaceutical intermediate applications [2][3].

Why Generic Cyclobutylamine Analogs Cannot Substitute for trans-2-Methoxy-N-methylcyclobutan-1-amine HCl in Drug Discovery Programs


Cyclobutylamine derivatives are not interchangeable building blocks. The combination of stereochemistry, substitution pattern, and functional group identity on the cyclobutane ring profoundly impacts molecular recognition, physicochemical properties, and downstream synthetic utility [1]. A cis diastereomer, a primary amine analog (trans-2-methoxycyclobutanamine), or an N-methyl variant lacking the 2-methoxy group will exhibit distinct vectorial orientation of pharmacophoric elements, altered LogP and pKa, and differential hydrogen-bonding capacity . The trans-1,2-substitution pattern provides a specific exit vector geometry that cannot be replicated by 1,3-disubstituted or cis-1,2-disubstituted isomers, as demonstrated by structure-activity relationship studies on cyclobutane-based integrin antagonists [2]. Substituting an uncharacterized analog into a synthetic route optimized for this specific scaffold risks altered reactivity, compromised stereochemical integrity at subsequent steps, and potential failure of the final compound to meet target product profile parameters [1].

Quantitative Differentiation Evidence for trans-2-Methoxy-N-methylcyclobutan-1-amine HCl vs. Closest Structural Analogs


Trans vs. Cis Diastereomer: Physicochemical and Conformational Divergence

The trans configuration of the 1,2-substituents on the cyclobutane ring defines a distinct molecular shape and spatial orientation compared to the cis diastereomer. In trans-1,2-disubstituted cyclobutanes, the substituents occupy opposite faces of the ring, minimizing 1,2-allylic strain and producing a more extended conformation. This contrasts with the cis isomer, where both substituents are on the same face, creating a folded geometry and increased steric clash [1]. The target compound's trans configuration is confirmed by the IUPAC name and stereochemical descriptors in authoritative databases: PubChem synonym 'trans-2-methoxy-N-methyl-cyclobutanamine' [2] and the assigned CAS 2885995-21-9 specific to the rac-(1R,2R) trans hydrochloride salt [3]. While direct head-to-head experimental data for this specific compound pair is not published, class-level inference from related 1,3-disubstituted cyclobutane amines shows that cis/trans isomerism alters LogP by 0.3–0.6 units and pKa by 0.5–1.0 units due to differential solvation and intramolecular interactions . For drug discovery applications, the trans configuration provides a divergent exit vector angle that is geometrically inaccessible to the cis isomer, directly impacting SAR interpretation and molecular docking [1].

Stereochemistry Diastereomer Comparison Drug Design

N-Methyl Substitution Benefits vs. Primary Amine Analog for Downstream Derivatization

The target compound contains an N-methyl secondary amine, distinguishing it from the primary amine analog trans-2-methoxycyclobutanamine hydrochloride (CAS 2226828-67-5, MW 137.61) . The N-methyl group imparts quantifiable differences: it increases the topological polar surface area (TPSA 21.3 Ų vs. estimated ~35 Ų for the primary amine), reduces the hydrogen bond donor count (1 vs. 2), and raises the computed LogP by approximately 0.5–0.7 units compared to the primary amine, consistent with the well-established Hansch π-methyl parameter of +0.56 [1][2]. The secondary amine is less nucleophilic than the primary amine, enabling chemoselective acylation or reductive amination at the N-methylamine under conditions where a primary amine would undergo uncontrolled bis-functionalization. The abrocitinib case study demonstrates the criticality of N-methyl substitution: the cis-cyclobutyl-N-methylamine motif is essential for JAK1 inhibitory activity, where the N-methyl group occupies a specific hydrophobic pocket [3].

Secondary Amine Synthetic Versatility Alkylation

Cyclobutane Scaffold Fsp3 Advantage Over Common Aromatic Bioisosteres

The cyclobutane core of the target compound provides an Fsp3 value of 1.0 (fully saturated carbon atoms), representing the maximum possible sp3 character for an organic ring system. This directly contrasts with aromatic or heteroaromatic building blocks commonly used as bioisosteric replacements (e.g., phenyl rings with Fsp3 = 0.0) [1]. Increasing Fsp3 from 0.0 to 1.0 has been correlated across multiple pharmaceutical databases with improved clinical success rates: compounds with Fsp3 > 0.45 show significantly reduced attrition due to toxicity and pharmacokinetic failures compared to compounds with Fsp3 < 0.36 [2]. The three-dimensional character imposed by the cyclobutane ring, combined with the trans substitution pattern, yields a scaffold that escapes the planar geometry of aromatic systems while maintaining a compact molecular volume. This property is particularly advantageous in fragment-based drug discovery, where cyclobutylamine derivatives have been demonstrated to serve as sp³-rich bioisosteric replacements for aryl counterparts [3].

Fraction sp3 Bioisostere Drug-like Properties

Physicochemical Profile: Moderate Lipophilicity and Low TPSA as Lead-Like Space Entry Vector

The target compound occupies a favorable lead-like chemical space defined by its moderate lipophilicity (LogP 0.29–0.3) and low topological polar surface area (TPSA 21.3 Ų). These values distinguish it from many common cyclobutylamine building blocks. In comparison, 3-fluoroalkyl-substituted cyclobutane amines reported by Demchuk et al. exhibit LogP values ranging from 0.4 to 1.8 and TPSA values of 26–35 Ų, depending on fluorine substitution . The target's LogP of 0.29 places it squarely within the Congreve 'Rule of 3' lead-like criteria (LogP ≤ 3) and the Lipinski 'Rule of 5' drug-like space, while its TPSA of 21.3 Ų provides an excellent balance of passive permeability (TPSA < 140 Ų required) without excessive hydrophilicity that would limit membrane transit [1]. The presence of the 2-methoxy group contributes a calculated hydrogen bond acceptor count of 2, enabling productive interactions with biological targets without incurring a desolvation penalty [2].

Lipophilicity Lead-Likeness Physicochemical Properties

Validated Application Scenarios for trans-2-Methoxy-N-methylcyclobutan-1-amine HCl Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring sp³-Rich Chiral Amine Building Blocks

The compound's Fsp3 of 1.0, moderate LogP (0.29), and low TPSA (21.3 Ų) make it ideally suited for inclusion in fragment libraries designed to sample three-dimensional chemical space beyond traditional planar aromatic frameworks [1]. Its trans-1,2-disubstitution pattern provides a defined exit vector angle for fragment growing or linking strategies, while the N-methyl secondary amine enables direct coupling to carboxylic acid or sulfonyl chloride warheads without protection. The compound's lead-like physicochemical profile (Rule of 3 compliant) ensures that fragment hits based on this scaffold will have tractable optimization trajectories [2].

Synthesis of Cyclobutane-Containing Pharmaceuticals Requiring Stereospecific N-Methylcyclobutylamine Intermediates

The demonstrated utility of cyclobutyl-N-methylamine motifs in clinical candidates such as abrocitinib (JAK1 inhibitor) validates this scaffold class for kinase inhibitor programs and beyond [3]. The target compound provides a methoxy-functionalized variant that introduces additional hydrogen-bond acceptor capability and synthetic handle at the 2-position, enabling exploration of SAR around the cyclobutane periphery. The trans stereochemistry ensures that the methoxy and N-methyl substituents project to opposite faces, a geometry that may be critical when the cyclobutane bridges two binding sub-pockets.

Physicochemical Property Optimization for Lead Series with Poor Permeability or High Planarity

When a lead series suffers from poor passive permeability due to high TPSA (>60 Ų) or excessive aromatic ring count, introduction of the trans-2-methoxy-N-methylcyclobutyl motif as a bioisosteric replacement for a planar aryl or heteroaryl group can reduce TPSA by 20–50 Ų while increasing Fsp3 from near-zero to 1.0 [4][5]. The target's LogP of 0.29 avoids the high-lipophilicity trap that accompanies many aromatic-to-cycloalkyl replacements, maintaining a favorable balance of solubility and permeability [1].

Parallel Library Synthesis Requiring Chemoselective Mono-N-Functionalization

The N-methyl secondary amine of the target compound permits direct, chemoselective acylation, sulfonylation, or reductive amination without the competing bis-functionalization that plagues primary amine building blocks. This reduces the synthetic sequence by 1–2 steps relative to trans-2-methoxycyclobutanamine (primary amine analog), directly impacting the efficiency and cost-effectiveness of parallel library production. The hydrochloride salt form ensures ease of handling, accurate stoichiometric dispensing, and long-term storage stability under ambient conditions [6].

Quote Request

Request a Quote for trans-2-Methoxy-N-methylcyclobutan-1-amine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.